
Diethyl 2-(tetrahydrofuran-3-yl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(tetrahydrofuran-3-yl)malonate is an organic compound with the molecular formula C11H18O5 It is a diethyl ester of malonic acid, where one of the hydrogen atoms on the methylene group is replaced by a tetrahydrofuran-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-(tetrahydrofuran-3-yl)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
This involves large-scale alkylation reactions using appropriate alkyl halides and bases under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(tetrahydrofuran-3-yl)malonate undergoes several types of chemical reactions, including:
Alkylation: As mentioned, it can be synthesized through alkylation reactions.
Hydrolysis and Decarboxylation: The compound can undergo hydrolysis followed by decarboxylation to yield substituted carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: Tetrahydrofuran-3-yl bromide.
Solvents: Ethanol, tetrahydrofuran.
Major Products
The major products formed from these reactions include substituted malonic esters and carboxylic acids, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Diethyl 2-(tetrahydrofuran-3-yl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of various substituted malonic esters.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of diethyl 2-(tetrahydrofuran-3-yl)malonate involves its ability to act as a nucleophile in various chemical reactions. The enolate ion formed from the compound can participate in nucleophilic substitution and addition reactions, targeting electrophilic centers in other molecules. This reactivity is crucial for its role in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: The parent compound, used widely in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Malonic acid: The simplest form, used as a precursor for various esters.
Uniqueness
Diethyl 2-(tetrahydrofuran-3-yl)malonate is unique due to the presence of the tetrahydrofuran-3-yl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications where such a functional group is desired .
Propiedades
Fórmula molecular |
C11H18O5 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
diethyl 2-(oxolan-3-yl)propanedioate |
InChI |
InChI=1S/C11H18O5/c1-3-15-10(12)9(11(13)16-4-2)8-5-6-14-7-8/h8-9H,3-7H2,1-2H3 |
Clave InChI |
JNNCSDJSRLHXKM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1CCOC1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11826253.png)

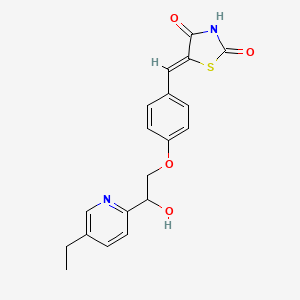

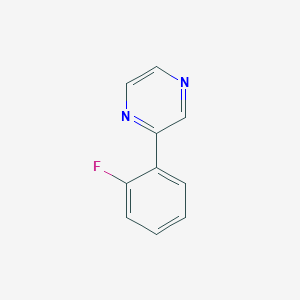

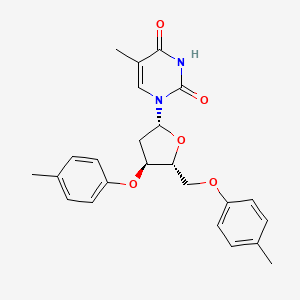
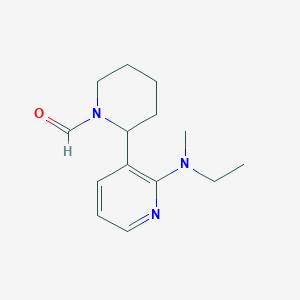
![1-[(1S,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11826285.png)
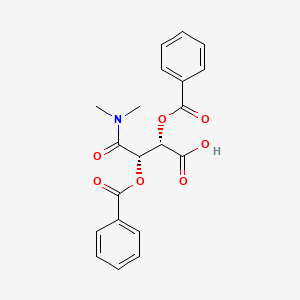
![N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11826295.png)
![((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid](/img/structure/B11826297.png)
![1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione](/img/structure/B11826316.png)

